2-Amino-vinyl-phosphate
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Overview
Description
2-Amino-Vinyl-Phosphate is an organic compound belonging to the class of phosphate esters. It is characterized by the presence of a phosphoric acid ester functional group, with the general structure R1P(=O)(R2)OR3, where R1 and R2 can be oxygen, nitrogen, or halogen atoms, and R3 is an organic group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-Vinyl-Phosphate typically involves the reaction of vinyl halides with H-phosphonate diesters under microwave irradiation, using a palladium catalyst such as Pd(PPh3)4. This method ensures a quantitative cross-coupling with retention of configuration at the phosphorus center and in the vinyl moiety . Another approach involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination, which provides a variety of aryl phosphonates .
Industrial Production Methods: Industrial production of this compound may utilize large-scale adaptations of the aforementioned synthetic routes. The use of copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature is also a viable method, delivering products of P-C bond formation in high yields within a short reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-Vinyl-Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: Substitution reactions, particularly with halides, can yield different phosphonate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halides and bases are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include various phosphonate and phosphonic acid derivatives, which have significant applications in different fields .
Scientific Research Applications
2-Amino-Vinyl-Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-Vinyl-Phosphate involves its interaction with specific molecular targets and pathways. For instance, it can act on ferrichrome-iron receptors in Escherichia coli, influencing bacterial metabolism . The compound’s phosphate ester group allows it to participate in various biochemical reactions, modulating enzyme activity and cellular processes .
Comparison with Similar Compounds
Phosphinates: These compounds have a similar phosphorus-containing structure but differ in their specific functional groups and reactivity.
Phosphonates: Like 2-Amino-Vinyl-Phosphate, phosphonates contain a P-C bond and are used in similar applications.
Phosphoric Acids: These compounds share the phosphate ester functional group but have different chemical properties and uses.
Properties
Molecular Formula |
C2H6NO4P |
---|---|
Molecular Weight |
139.05 g/mol |
IUPAC Name |
[(E)-2-aminoethenyl] dihydrogen phosphate |
InChI |
InChI=1S/C2H6NO4P/c3-1-2-7-8(4,5)6/h1-2H,3H2,(H2,4,5,6)/b2-1+ |
InChI Key |
KYMLMTPYCDIFEC-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/OP(=O)(O)O)\N |
Canonical SMILES |
C(=COP(=O)(O)O)N |
Origin of Product |
United States |
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